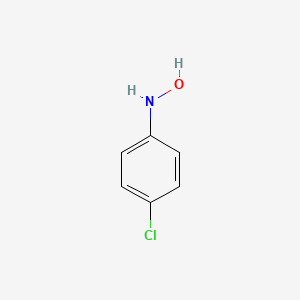

4-Chlorophenylhydroxylamine

Description

Contextual Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 4-chlorophenylhydroxylamine is a valuable building block and reactive intermediate. wikipedia.orginspiritvr.comyoutube.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. wikipedia.orginspiritvr.comyoutube.com

One of the primary methods for synthesizing this compound is through the reduction of 4-chloronitrobenzene. orientjchem.orguwo.ca This reduction can be achieved using various reagents, such as zinc dust in the presence of ammonium (B1175870) chloride or ammonium formate (B1220265). orientjchem.orguwo.ca For instance, the reduction of 4-chloronitrobenzene with zinc dust and ammonium chloride in an alcohol-water mixture yields this compound. orientjchem.org A more recent method involves the use of zinc and ammonium formate under sonication. uwo.ca It can also be produced through the catalytic hydrogenation of p-chloronitrobenzene, where it forms as an intermediate product. google.com Additionally, a photochemical reduction method using γ-terpinene has been reported to produce N-(4-chlorophenyl)hydroxylamine with a high yield. rsc.org

Once formed, this compound can be utilized in various synthetic transformations. It is a key precursor in the synthesis of hydroxytriazenes, which are known for their chelating and biological activities. orientjchem.org For example, it can be coupled with a diazotized sulfanilamide (B372717) to produce 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulfonamido)phenyltriazene. orientjchem.org It also participates in condensation reactions with various carbonyl and selenocarbonyl compounds to form new nitrone and selenonitrone derivatives. researchgate.netresearchgate.net

Furthermore, this compound and its derivatives are instrumental in studying reaction mechanisms, such as the Bamberger rearrangement. rsc.orgwiley-vch.describd.comwikipedia.orghooghlywomenscollege.ac.in This acid-catalyzed reaction converts N-phenylhydroxylamines into 4-aminophenols, proceeding through a nitrenium ion intermediate. wiley-vch.describd.comwikipedia.orghooghlywomenscollege.ac.in The study of O-pivaloyl-N-(4-chlorophenyl)hydroxylamine hydrolysis has provided insights into the formation of nitrenium ion intermediates and their subsequent reactions. osti.gov

Relevance in Investigating Biotransformation Pathways of Chlorinated Aromatics

This compound plays a critical role as a metabolite in the biotransformation of chlorinated aromatic compounds, particularly 4-chloroaniline (B138754). nih.govacs.orgnih.gov Biotransformation is the process by which living organisms chemically modify foreign compounds (xenobiotics). nih.govwikipedia.orgwikipathways.org This process often involves two phases: Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate the modified compound to increase its water solubility for excretion. nih.govwikipedia.org

The N-hydroxylation of 4-chloroaniline to this compound is a key Phase I metabolic step. nih.govinchem.org This reaction is catalyzed by various enzyme systems, including cytochrome P450 monooxygenases found in liver microsomes. nih.govinchem.orgnih.gov Studies have shown that cytochrome P-450 can catalyze the N-oxidation of 4-chloroaniline, with product dissociation being a likely rate-limiting step. nih.gov The mechanism is thought to involve a hydrogen atom transfer from the amine group. researchgate.net

This compound is an intermediate in a metabolic pathway that can lead to further oxidized products. It can be further oxidized to 4-chloronitrosobenzene (B1211902) and subsequently 4-chloronitrobenzene. acs.orgmdpi.com This metabolic activation is significant because these intermediates can be more reactive and potentially more toxic than the parent compound, 4-chloroaniline. nih.gov For example, reactive metabolites of 4-chloroaniline have been shown to bind to hemoglobin and proteins in the liver and kidneys. nih.gov

The study of this compound's formation and subsequent reactions is crucial for understanding the toxicology and environmental fate of chlorinated anilines. For instance, in the fungus Fusarium oxysporum, the oxidation of the aromatic amine group of 4-chloroaniline is a major degradation pathway, leading to the formation of this compound and other metabolites. acs.org This microbial metabolism is essential for the bioremediation of environments contaminated with these compounds.

Historical Perspectives and Evolution of Research

Research into N-phenylhydroxylamines and their rearrangements dates back to the late 19th century with the work of Eugen Bamberger, for whom the Bamberger rearrangement is named. scribd.comwikipedia.org This reaction, which converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, laid the groundwork for understanding the reactivity of this class of compounds. scribd.comwikipedia.org

Early research focused on the fundamental chemical transformations of these molecules. The synthesis of N-phenylhydroxylamines was typically achieved through the reduction of nitrobenzenes. scribd.comhooghlywomenscollege.ac.in Over time, research evolved to explore the mechanisms of these reactions in greater detail. The involvement of nitrenium ions as intermediates in the Bamberger rearrangement became a key area of investigation. wiley-vch.describd.comwikipedia.org

In the latter half of the 20th century, the focus expanded to include the biological significance of compounds like this compound. With the increasing awareness of environmental pollution, researchers began to investigate the metabolic pathways of xenobiotics, including chlorinated aromatic compounds. This led to the discovery of this compound as a key metabolite of 4-chloroaniline in various organisms, from microbes to mammals. nih.govacs.orgnih.gov

The toxicological implications of this metabolic activation also became a major research area. Studies began to link the formation of this compound and its subsequent oxidation products to the adverse effects observed after exposure to 4-chloroaniline. nih.gov

In recent years, research has continued to refine our understanding of the synthesis, reactivity, and biological role of this compound. Modern analytical techniques have allowed for more precise characterization of reaction intermediates and metabolic products. osti.gov Furthermore, there is ongoing interest in harnessing the synthetic utility of this compound for creating novel compounds with specific properties. orientjchem.orgresearchgate.net

Overview of Key Research Domains

The study of this compound spans several key research domains, reflecting its versatility and importance in chemistry and biology.

Synthetic Chemistry: This remains a primary research area, focusing on the development of new and efficient methods for the synthesis of this compound and its use as a precursor for more complex molecules. orientjchem.orguwo.carsc.orgresearchgate.net This includes its application in creating heterocyclic compounds, polymers, and materials with novel electronic or biological properties.

Biochemistry and Toxicology: A significant amount of research is dedicated to understanding the role of this compound in the metabolism and toxicity of chlorinated anilines. nih.govnih.govinchem.orgmdpi.com This includes studies on the enzymes involved in its formation, its subsequent metabolic fate, and its interaction with cellular macromolecules.

Environmental Science: Research in this domain focuses on the environmental fate and transport of chlorinated anilines and their metabolites, including this compound. acs.orgunivie.ac.at This involves studying their biodegradation by microorganisms and their potential for bioaccumulation in ecosystems. Understanding these processes is vital for developing effective bioremediation strategies for contaminated sites.

Medicinal Chemistry: The structural motif of this compound and its derivatives is explored in the design and synthesis of new therapeutic agents. Hydroxylamine (B1172632) and related functionalities are present in various biologically active molecules, and understanding their chemistry is crucial for drug development.

Analytical Chemistry: The development of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices (e.g., biological fluids, environmental samples) is an important supporting research area. sigmaaldrich.com These methods are essential for both mechanistic studies and exposure assessment.

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Reaction Type | Reference |

| 4-Chloronitrobenzene | Zinc dust, Ammonium chloride | Reduction | orientjchem.org |

| p-Chloronitrobenzene | Raney Nickel, Hydrogen | Catalytic Hydrogenation | google.com |

| 4-Chloronitrobenzene | Zinc, Ammonium formate | Reduction | uwo.ca |

| 4-Chloronitrobenzene | γ-Terpinene | Photochemical Reduction | rsc.org |

Interactive Data Table: Biotransformation Involving this compound

| Parent Compound | Metabolite | Enzyme System | Organism/System | Reference |

| 4-Chloroaniline | This compound | Cytochrome P450 | Rat liver microsomes | inchem.org |

| 4-Chloroaniline | This compound | Hepatic microsomes | Medaka (Oryzias latipes) | nih.gov |

| 4-Chloroaniline | This compound | Not specified | Fusarium oxysporum | acs.org |

| 4-Chloronitrosobenzene | N-(4-chlorophenyl)hydroxylamine | α-ketoglutarate dehydrogenase | E. coli | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-chlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDMDRAUXFEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231677 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-86-9 | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenylhydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45NNF2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 4-Chlorophenylhydroxylamine

The synthesis of this compound primarily relies on the reduction of 4-chloronitrobenzene. This transformation can be achieved through various catalytic and chemical methods, each with its own set of conditions and selectivities.

Reduction of 4-Chloronitrobenzene

The reduction of the nitro group in 4-chloronitrobenzene to a hydroxylamine (B1172632) is a delicate process, as over-reduction can lead to the formation of 4-chloroaniline (B138754). Careful control of reaction parameters is therefore crucial.

Catalytic hydrogenation offers a common route for the reduction of nitroarenes. For the selective reduction of 4-chloronitrobenzene to this compound, specific catalysts and conditions are employed to prevent further reduction to the corresponding aniline (B41778) and to avoid hydrodechlorination.

Research has shown that gold nanoparticles supported on various materials can be effective for this transformation. For instance, gold nanoparticles stabilized by 1,2,3-triazoles have demonstrated high selectivity for the formation of N-arylhydroxylamines. whiterose.ac.uk In one study, the use of a tetrachloroaurate-loaded polymer precatalyst in the presence of sodium borohydride (B1222165) and water at room temperature yielded N-(4-chlorophenyl)hydroxylamine with 93% selectivity. whiterose.ac.uk

Palladium-based catalysts are also widely used for nitroarene hydrogenation. ccspublishing.org.cn However, with standard Pd/C catalysts, the accumulation of this compound can occur, alongside the formation of the undesired dechlorination product, aniline. ccspublishing.org.cn To enhance selectivity, modified palladium catalysts have been developed. For example, the introduction of vanadium species (NaVO₃) into the catalytic system can reduce the accumulation of the hydroxylamine intermediate and promote the formation of 4-chloroaniline, highlighting the importance of catalyst modification in directing the reaction outcome. ccspublishing.org.cn

| Catalyst System | Substrate | Product | Selectivity (%) | Reference |

| [AuCl₄]Cl@PPh₂-PIILP / NaBH₄ / H₂O | 4-Chloronitrobenzene | N-(4-chlorophenyl)hydroxylamine | 93 | whiterose.ac.uk |

| Pd/C | 4-Chloronitrobenzene | This compound | >80 (intermediate accumulation) | ccspublishing.org.cn |

Table 1: Catalytic Reduction of 4-Chloronitrobenzene

Chemical reduction provides an alternative to catalytic hydrogenation. Various reducing agents can be employed, with the choice of reagent and reaction conditions influencing the product distribution.

A common laboratory method involves the use of zinc metal in the presence of an ammonium (B1175870) chloride solution. This system provides a controlled reduction of the nitro group to the hydroxylamine.

Another approach involves the use of iron metal. Studies have shown that 4-chloronitrobenzene can be reduced by iron metal in a carbonate buffer. chemicalbook.com The reaction proceeds via the transient intermediate this compound, which is subsequently reduced to 4-chloroaniline. acs.org

Sulfate green rust (GRSO₄) has also been investigated for the reduction of p-chloronitrobenzene. rsc.org In this system, p-chloronitrobenzene is converted to p-chloroaniline, with p-chlorophenylhydroxylamine identified as an intermediate product. rsc.org The reaction is sensitive to pH, with higher pH values favoring the removal of p-chloronitrobenzene. rsc.org

| Reducing Agent | Substrate | Intermediate Product | Final Product | Reference |

| Iron metal / Carbonate buffer | 4-Chloronitrobenzene | This compound | 4-Chloroaniline | chemicalbook.comacs.org |

| Sulfate green rust (GRSO₄) | p-Chloronitrobenzene | p-Chlorophenylhydroxylamine | p-Chloroaniline | rsc.org |

Table 2: Chemical Reduction of 4-Chloronitrobenzene

Alternative Synthetic Approaches and Modifications

While the reduction of 4-chloronitrobenzene is the most established route, research into alternative synthetic pathways is ongoing. These efforts often focus on developing more sustainable or efficient methods.

One area of investigation involves the use of different catalytic systems to improve selectivity and reduce the use of harsh reagents. For example, the development of novel bimetallic nanoalloy catalysts, such as Mo-modified NiCoB, has been explored for the hydrogenation of p-chloronitrobenzene. unimi.it

Furthermore, biological transformations offer a green alternative. The yeast Rhodosporidium sp. has been shown to metabolize p-chloronitrobenzene, with this compound being one of the identified intermediate compounds. chemicalbook.com This highlights the potential of biocatalysis in the synthesis of such compounds.

Preparation of Advanced Derivatives Utilizing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds like nitrones and their selenium analogs.

Synthesis of Nitrone and Selenonitrone Compounds

Nitrones are 1,3-dipoles that are widely used in organic synthesis, particularly in cycloaddition reactions. They can be synthesized through the condensation of N-substituted hydroxylamines with aldehydes or ketones.

The reaction of p-chlorophenylhydroxylamine with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, vanillin, and ethylvanillin, leads to the formation of the corresponding nitrone compounds. researchgate.net This condensation reaction is a straightforward method for accessing a range of structurally diverse nitrones.

Selenonitrones, the selenium analogs of nitrones, are less common but are also accessible from this compound. One synthetic route involves the condensation of N-4-chlorophenylhydroxylamine with dibenzoyl diselenide, which results in the formation of a selenonitrone compound. uobaghdad.edu.iqresearchgate.net

| Precursor | Reagent | Product Type | Reference |

| p-Chlorophenylhydroxylamine | 3,4,5-Trimethoxybenzaldehyde | Nitrone | researchgate.net |

| p-Chlorophenylhydroxylamine | Vanillin | Nitrone | researchgate.net |

| p-Chlorophenylhydroxylamine | Ethylvanillin | Nitrone | researchgate.net |

| N-4-Chlorophenylhydroxylamine | Dibenzoyl diselenide | Selenonitrone | uobaghdad.edu.iqresearchgate.net |

Table 3: Synthesis of Nitrone and Selenonitrone Derivatives

Condensation Reactions with Carbonyl Compounds

The condensation of N-substituted hydroxylamines with carbonyl compounds is a well-established method for the synthesis of nitrones. organic-chemistry.orgarkat-usa.org This reaction typically involves the formation of a tetrahedral intermediate, followed by dehydration to yield the stable nitrone product. While specific studies focusing exclusively on the reaction of this compound with a wide array of carbonyl compounds are not extensively detailed in the provided results, the general reactivity pattern of N-arylhydroxylamines suggests that it would readily react with aldehydes and ketones. organic-chemistry.orgarkat-usa.orggrafiati.commdpi.com The reaction of N-alkylhydroxylamines with monosubstituted allenes has also been shown to produce nitrones. organic-chemistry.org

For instance, the condensation of N-(2-hydroxyethyl)hydroxylamine with substituted benzils has been reported to afford a variety of new nitrone compounds. grafiati.comresearchgate.net Similarly, it is anticipated that this compound would react with various aldehydes and ketones to form the corresponding C-(aryl/alkyl)-N-(4-chlorophenyl)nitrones. The general scheme for this reaction can be depicted as follows:

General Reaction Scheme: Nitrone Formation

R1(R2)C=O + 4-Cl-C6H4-NHOH → R1(R2)C=N+(O-)-C6H4-Cl + H2O

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Condensation with Selenocarbonyl Compounds

The reactivity of this compound extends to condensation reactions with selenocarbonyl compounds, leading to the formation of novel selenonitrones. grafiati.comresearchgate.net Research has documented the condensation of N-4-chlorophenylhydroxylamine with dibenzoyl diselenide, resulting in the formation of a selenonitrone derivative. grafiati.comresearchgate.netresearchgate.net This reaction highlights the versatility of this compound as a building block in the synthesis of selenium-containing heterocyclic compounds. The synthesis of dihydro- researchgate.netCurrent time information in Bangalore, IN.orientjchem.orgselenadiazoles has been achieved through the reaction of selenoaldehydes with nitrile imines, indicating the reactivity of selenium carbonyl-like species in forming heterocyclic structures. epdf.pub

Formation of Hydroxytriazene Ligands and Their Metal Complexes

This compound is a key precursor in the synthesis of hydroxytriazene ligands, which are notable for their ability to form stable complexes with various metal ions. orientjchem.orgorientjchem.orgresearchgate.netmpgmahavidyalaya.org These ligands possess a characteristic -N(OH)-N=N- moiety that acts as a bidentate chelating agent through its nitrogen and oxygen donor atoms. orientjchem.orgmpgmahavidyalaya.org

Diazocoupling Reaction with Sulphanilamide Derivatives

A primary method for the synthesis of these ligands involves the diazocoupling reaction of this compound with a diazonium salt derived from a sulphanilamide derivative. orientjchem.orgorientjchem.orgresearchgate.net The synthesis of 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT) exemplifies this process. orientjchem.orgorientjchem.orgresearchgate.net The synthesis is a multi-step process that begins with the diazotization of sulphanilamide using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C) to form 4-sulfamoylbenzenediazonium chloride. orientjchem.orgorientjchem.orgresearchgate.net This diazonium salt is then coupled with this compound, which is prepared by the reduction of 4-chloronitrobenzene. orientjchem.orgorientjchem.orgresearchgate.net The coupling reaction is carried out at a controlled pH of 5-6, maintained by the addition of a sodium acetate (B1210297) solution, and at a temperature of around 0°C. orientjchem.orgorientjchem.org The resulting hydroxytriazene precipitates from the reaction mixture and can be purified by recrystallization. orientjchem.org

Table 1: Synthesis of 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| I. Reduction | 4-chloronitrobenzene | Zinc dust, NH4Cl, Alcohol/Water, 55-60°C | This compound |

| II. Diazotization | Sulphanilamide | NaNO2, HCl, 0-5°C | 4-sulfamoylbenzenediazonium chloride |

| III. Coupling | this compound, 4-sulfamoylbenzenediazonium chloride | Sodium acetate, 0°C, pH 5-6 | 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT) |

Conventional vs. Mechanochemical Synthesis Routes

The synthesis of hydroxytriazene ligands and their metal complexes, such as the Fe(III) complex of HCNT, can be achieved through both conventional solution-based methods and mechanochemical routes. orientjchem.orgorientjchem.orgresearchgate.net

Conventional Synthesis: This method involves dissolving the reactants in appropriate solvents and carrying out the reaction in solution, often with heating and stirring. orientjchem.orgorientjchem.org For the synthesis of the Fe(III)-HCNT complex, a methanolic solution of HCNT is treated with an aqueous solution of an Fe(III) salt, with the pH adjusted using a buffer. orientjchem.orgorientjchem.org

Mechanochemical Synthesis: This approach involves the grinding of solid reactants together in a ball mill, often with a small amount of liquid (liquid-assisted grinding) or in the absence of bulk solvents. numberanalytics.comirb.hrnih.govwalisongo.ac.id Mechanochemical synthesis is recognized as a green chemistry approach due to the reduction or elimination of solvent use. numberanalytics.comnih.govmdpi.com It can lead to higher product yields and reduced reaction times. orientjchem.orgmdpi.com In the case of the Fe(III)-HCNT complex, mechanochemical synthesis has been shown to produce a product with increased surface area, which can influence its properties. orientjchem.orgorientjchem.org

Table 2: Comparison of Synthesis Routes for Fe(III)-HCNT Complex

| Feature | Conventional Method | Mechanochemical Method |

|---|---|---|

| Solvent Use | Requires bulk solvents (e.g., methanol (B129727), water) orientjchem.orgorientjchem.org | Solvent-free or liquid-assisted grinding numberanalytics.comnih.gov |

| Energy Input | Thermal energy (heating) orientjchem.org | Mechanical energy (milling) numberanalytics.comirb.hr |

| Reaction Time | Can be longer mdpi.com | Often shorter mdpi.com |

| Product Yield | Good | Often higher orientjchem.org |

| Environmental Impact | Higher due to solvent use numberanalytics.com | Lower, considered a "green" method numberanalytics.comnih.gov |

Exploration of Other Reactive Intermediates and Product Formations

Beyond direct condensation and coupling reactions, this compound can be a source of other reactive intermediates, leading to a variety of products. The oxidation of this compound can lead to the formation of 4-chloronitrosobenzene (B1211902). asm.orgscispace.comchemicalbook.comchemicalbook.com This nitroso intermediate is itself a reactive species that can participate in further reactions.

The metabolism of 4-chloronitrobenzene in certain yeasts proceeds through the formation of 4-chloronitrosobenzene and this compound as intermediates, ultimately leading to 4-chloroaniline. asm.orgchemicalbook.comchemicalbook.com Similarly, the catalytic hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) involves chloronitrosobenzene (CNSB) and chlorophenylhydroxylamine (CPHA) as byproducts or intermediates. acs.org These transformations highlight the potential for this compound to exist in equilibrium with its oxidized and reduced counterparts under specific reaction conditions.

Furthermore, N-arylhydroxylamines can undergo rearrangement reactions. For example, treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride can lead to a sequence of O-trichloroacetylation, an N→C(ortho) trichloroacetoxy shift, and cyclization to form 3-alkylbenzoxazolones. nih.gov

Stereoselective and Regioselective Derivatizations

The derivatization of arylhydroxylamines can proceed with high degrees of stereoselectivity and regioselectivity. For instance, the intramolecular 1,3-dipolar cycloaddition of nitrones derived from N-aryl hydroxylamines can lead to the formation of tricyclic isoxazolidines with excellent regio- and stereo-selectivity. researchgate.net

Recent advancements have demonstrated the regioselective functionalization of the aromatic ring of N-arylhydroxylamines. A method for the para-C–H functionalization of arylhydroxylamines has been developed, proceeding through a polarity inversion (umpolung) sequence. pku.edu.cn This process involves O-fluorosulfonation of the arylhydroxylamine, followed by N–O bond cleavage and nucleophilic addition, resulting in para-functionalized anilide derivatives with excellent regioselectivity. pku.edu.cn

Another novel strategy allows for the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. nih.gov This metal- and oxidant-free method proceeds through a cascade orientjchem.orgorientjchem.org-sigmatropic rearrangement and in situ hydrolysis, exhibiting high regioselectivity and broad substrate scope. nih.gov These examples underscore the potential for controlling the site of derivatization on the this compound scaffold, enabling the synthesis of specifically substituted and structurally complex molecules.

Mechanistic Investigations of Chemical Transformations

N-Oxidation Pathways of Aromatic Amines Yielding 4-Chlorophenylhydroxylamine

The formation of this compound from aromatic amines, particularly 4-chloroaniline (B138754), is a critical transformation mediated by various enzymatic systems. These pathways involve the direct insertion of an oxygen atom onto the nitrogen atom of the amine group, a process known as N-oxidation. Understanding the mechanisms of these reactions is fundamental to toxicology and pharmacology, as N-hydroxylated metabolites are often implicated in the bioactivation of aromatic amines.

Cytochrome P-450 (P450) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including aromatic amines. nih.govacs.orgepa.gov These enzymes catalyze N-oxidation through complex catalytic cycles that can be supported by different co-substrates and oxygen donors, leading to distinct mechanistic pathways. nih.govnih.gov

The canonical pathway for cytochrome P-450 catalysis involves the use of nicotinamide adenine dinucleotide phosphate (NADPH) as a source of reducing equivalents and molecular oxygen (O2) as the oxidizing agent. nih.gov In this process, the P450 enzyme system, which includes NADPH-cytochrome P450 reductase, facilitates the transfer of electrons from NADPH to the heme iron of the P450. This reduction, followed by the binding of molecular oxygen, leads to the formation of a highly reactive iron-oxo species (Compound I) that acts as the primary oxidant. nih.govacs.org

Cytochrome P-450 can utilize alternative oxygen donors, such as organic hydroperoxides like cumene (B47948) hydroperoxide, in a process often referred to as the "peroxide shunt" pathway. umich.edu This pathway bypasses the need for NADPH, NADPH-cytochrome P450 reductase, and molecular oxygen. umich.edu Studies utilizing cumene hydroperoxide confirm that cytochrome P-450 can catalyze the N-oxidation of 4-chloroaniline through this alternative peroxidatic mechanism. nih.govnih.gov

However, the use of cumene hydroperoxide as the oxygen donor significantly alters the product profile compared to the NADPH/O2-dependent pathway. nih.gov Instead of the primary formation of this compound, the metabolic profile shifts towards the formation of 1-chloro-4-nitrobenzene. nih.govnih.gov This suggests that the peroxide-sustained mechanism differs considerably from the conventional oxenoid reaction. nih.gov

A comparative analysis reveals significant differences between the NADPH/O2-dependent and the cumene hydroperoxide-supported N-oxidation pathways catalyzed by cytochrome P-450. nih.gov While both pathways can be limited by product dissociation, the nature of the reactive oxygen species and the proposed mechanisms diverge. nih.govnih.gov

The NADPH/O2-dependent route proceeds via a well-established oxenoid mechanism, leading primarily to the N-hydroxylated product. In contrast, the cumene hydroperoxide-supported pathway is proposed to involve a one-electron oxidation mechanism. nih.gov This mechanism is likely triggered by the homolytic cleavage of the oxygen donor (cumene hydroperoxide), leading to a different reactive intermediate and favoring the further oxidation of the hydroxylamine (B1172632) intermediate to the nitro derivative. nih.gov The oxy complexes involved in each metabolic route also exhibit differences in stability and spectral properties. nih.govnih.gov

| Feature | NADPH/O2-Dependent Pathway | Cumene Hydroperoxide-Supported Pathway |

|---|---|---|

| Required Cofactors | NADPH, O2, NADPH-P450 Reductase | Organic Hydroperoxide (e.g., Cumene Hydroperoxide) |

| Primary Product from 4-Chloroaniline | N-(4-chlorophenyl)hydroxylamine nih.gov | 1-Chloro-4-nitrobenzene nih.govnih.gov |

| Proposed Mechanism | Oxenoid Reaction (Oxygen Transfer) nih.gov | One-Electron Oxidation nih.gov |

| Rate-Limiting Step | Product Dissociation nih.govnih.gov | Product Dissociation nih.govnih.gov |

Peroxidases are another class of heme-containing enzymes capable of catalyzing the oxidation of a wide range of substrates, including aromatic amines, using hydrogen peroxide (H2O2) as the oxidant. nih.govnih.gov

Chloroperoxidase (CPO), a fungal enzyme, is particularly effective at catalyzing the N-oxidation of 4-chloroaniline in the presence of H2O2. nih.govnih.govconsensus.appresearchgate.net In the absence of halide ions, this reaction leads to the formation of 4-chloronitrosobenzene (B1211902). nih.govnih.gov Crucially, the reaction intermediate, this compound, has been detected during this enzymatic process, confirming its role as a precursor to the nitroso compound. nih.govnih.gov The N-oxidation reaction catalyzed by chloroperoxidase is highly dependent on pH, showing an optimum between pH 3.5 and 4.0. nih.govnih.gov

Studies using 18O-labeled H2O2 with both chloroperoxidase and pea seed peroxygenase (PSM) have provided definitive mechanistic insights. nih.govacs.org Research on the metabolism of 4-chloroaniline by these enzymes demonstrated a quantitative incorporation of 18O from H2O2 into the final 4-chloronitrosobenzene product. nih.govacs.org This finding proves that the N-oxidation occurs via a direct oxygen transfer from the enzyme's activated heme functional group (Compound I) to the amine substrate. nih.gov When this compound itself was used as the substrate, no significant incorporation of 18O occurred, confirming that the oxygen atom is introduced in the first step of the oxidation—the conversion of 4-chloroaniline to this compound. nih.govacs.org This mechanism classifies these enzymes as true peroxygenases in this context. nih.gov

| Enzyme | Substrate | Key Findings | Mechanism |

|---|---|---|---|

| Chloroperoxidase (CPO) | 4-Chloroaniline | Catalyzes N-oxidation to 4-chloronitrosobenzene. nih.govnih.govconsensus.app Detects this compound as an intermediate. nih.govnih.gov Reaction is pH-dependent (optimum pH 3.5-4.0). nih.govnih.gov | Peroxygenase (Direct Oxygen Transfer from H2O2) nih.govacs.org |

| Pea Seed Peroxygenase (PSM) | 4-Chloroaniline | Catalyzes N-oxidation with quantitative 18O incorporation from H2O2 into the nitroso product. nih.govacs.org | Peroxygenase (Direct Oxygen Transfer from H2O2) nih.govacs.org |

Peroxidase-Catalyzed N-Oxidation

Oxygen Transfer Mechanisms and Isotope Labeling Studies (e.g., ¹⁸O incorporation)

Isotope labeling studies are powerful tools for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. In the context of this compound, while specific studies employing ¹⁸O labeling are not extensively detailed in the provided literature, the principles of such experiments are well-established and can be applied to understand potential oxygen transfer mechanisms. For instance, ¹⁸O labeling was instrumental in proving that the Bamberger rearrangement is an intermolecular process. beilstein-journals.org In a hypothetical oxidation reaction where an oxygen atom is transferred to a substrate from an oxygen donor (e.g., a peroxy acid or a metal-oxo species), incorporating ¹⁸O into the donor would allow for the determination of the oxygen's origin in the product.

If this compound were to undergo an oxidation where its hydroxyl group oxygen is implicated, labeling the water in the reaction medium with H₂¹⁸O could clarify the role of the solvent. For example, in the acid-catalyzed Bamberger rearrangement of N-phenylhydroxylamines, the use of H₂¹⁸O-enriched sulfuric acid leads to the incorporation of ¹⁸O into the final 4-aminophenol product, demonstrating that the oxygen atom from the solvent is the one that adds to the aromatic ring, rather than the original hydroxylamine oxygen migrating. beilstein-journals.org

Table 1: Hypothetical ¹⁸O Isotope Labeling Experiment for Oxygen Transfer

| Reactant with ¹⁸O Label | Expected Product Outcome if Mechanism is Followed | Mechanistic Insight Gained |

| H₂¹⁸O (Solvent) | ¹⁸O incorporated into the product's hydroxyl group. | Confirms the nucleophilic attack by a water molecule from the solvent. |

| Oxidizing Agent (e.g., R-C(=¹⁸O)OOH) | ¹⁸O is transferred to the oxidized product. | Demonstrates direct oxygen transfer from the oxidant. |

| 4-Chlorophenylhydroxyl(¹⁸O)amine | ¹⁸O is lost to the solvent and not incorporated into the rearranged product (in Bamberger rearrangement). | Supports an intermolecular mechanism involving the loss of the original hydroxyl group. |

Non-Enzymatic Oxidation Pathways and Their Contribution

While enzymatic oxidation of arylhydroxylamines is well-documented, non-enzymatic pathways also contribute to their transformation. These reactions can be influenced by factors such as pH, the presence of ambient oxygen, and metal ions. Arylhydroxylamines, including this compound, are susceptible to autooxidation, a process that can lead to the formation of the corresponding nitroso compound and other products. This process often involves a one-electron oxidation to generate a nitroxide radical, which can then undergo further reactions. The stability and subsequent reaction pathways of these intermediates are influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom in the para position affects the electron density of the phenylhydroxylamine moiety, thereby influencing its oxidation potential and the kinetics of non-enzymatic processes.

Subsequent Reactions of this compound

Oxidation to 4-Chloronitrosobenzene

This compound is a key intermediate in the metabolic reduction of 4-chloronitrobenzene. nih.gov It can be readily oxidized to form 4-chloronitrosobenzene. This transformation is a two-electron oxidation process. While this can occur via non-enzymatic pathways, it is also efficiently catalyzed by certain enzymes. For example, the enzyme chloroperoxidase has been shown to rapidly convert this compound into 4-chloronitrosobenzene. nih.gov This enzymatic conversion is significantly faster than the oxidation of the parent compound, 4-chloroaniline, indicating that the hydroxylamine is a more advanced intermediate in the oxidative pathway. nih.gov

Table 2: Key Features of the Oxidation to 4-Chloronitrosobenzene

| Reaction Type | Catalyst/Conditions | Reactant | Product | Significance |

| Enzymatic Oxidation | Chloroperoxidase, H₂O₂ | This compound | 4-Chloronitrosobenzene | Rapid conversion, part of the metabolic pathway of related compounds. nih.gov |

| Non-Enzymatic Oxidation | Autooxidation | This compound | 4-Chloronitrosobenzene | Contributes to the compound's instability and transformation in aerobic environments. |

Bamberger Rearrangement Mechanisms

The Bamberger rearrangement is a characteristic reaction of N-phenylhydroxylamines in the presence of strong aqueous acid, yielding 4-aminophenols. wikipedia.orgchemeurope.com For this compound, this acid-catalyzed reaction would be expected to produce 2-chloro-4-aminophenol. The mechanism involves several key steps:

Protonation : The reaction begins with the protonation of the N-phenylhydroxylamine. While protonation on the nitrogen atom is kinetically favored, it is an unproductive equilibrium. The reaction proceeds via the less favored O-protonation of the hydroxyl group. wikipedia.orgscribd.com

Formation of a Nitrenium Ion : The O-protonated intermediate readily loses a molecule of water to form a resonance-stabilized nitrenium ion. beilstein-journals.orgwikipedia.org This species is a key reactive intermediate in the rearrangement.

Nucleophilic Attack : A nucleophile, typically water from the aqueous acidic medium, attacks the para-position of the nitrenium ion. wikipedia.org

Rearomatization : The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final aminophenol product.

DFT calculations on the parent N-phenylhydroxylamine suggest that the nitrenium ion may be highly transient and that the reaction might proceed through an aniline (B41778) dication-like transition state, especially in more concentrated acid. beilstein-journals.org The intermolecular nature of this rearrangement has been confirmed by isotope labeling experiments. beilstein-journals.org

Radical Intermediates and Their Pathways

Radical intermediates are species with an unpaired electron and are often involved in oxidation-reduction reactions. oxfordsciencetrove.comresearchgate.net The formation of radicals from this compound can be initiated by a one-electron oxidation. This process would generate a corresponding nitroxide radical. Such radicals are key intermediates in many transformations.

The general pathway for radical reactions involves three stages: oxfordsciencetrove.comlumenlearning.com

Initiation : Formation of the radical species, for example, by homolytic cleavage of a bond induced by heat or light, or by a single-electron transfer from the hydroxylamine to an oxidant.

Propagation : The initially formed radical reacts with another molecule to generate a new radical, continuing the reaction in a chain-like fashion. oxfordsciencetrove.com For a nitroxide radical derived from this compound, this could involve hydrogen abstraction from another molecule or addition to a double bond.

Termination : The chain reaction is concluded when two radical species combine to form a stable, non-radical product. oxfordsciencetrove.comlumenlearning.com

While the general principles of radical chemistry are well-understood, specific studies detailing the pathways of radical intermediates derived from this compound are not extensively covered in the provided search results. However, the potential for such intermediates to form and participate in dimerization, polymerization, or further oxidation is a critical aspect of the compound's reactivity profile. nih.gov

Complexation and Ligand Binding Mechanisms

Based on the performed searches, there is no available information regarding the complexation and ligand binding mechanisms of this compound. The literature reviewed does not describe instances of this compound acting as a ligand to form coordination complexes with metal ions. The focus of the available research is primarily on its role as a reactive intermediate in rearrangement and redox reactions. nih.govnih.gov

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the intricate mechanisms of chemical transformations involving this compound. These methods offer insights into reaction pathways, the structures of transient intermediates, and the energetics of these processes, which are often difficult to probe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the reactivity of aryl hydroxylamines. While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided search results, valuable insights can be drawn from computational investigations of the related Bamberger rearrangement of N-phenylhydroxylamine. researchgate.net

DFT calculations on the Bamberger rearrangement of N-phenylhydroxylamine have revealed that the previously proposed nitrenium ion intermediate is unlikely to be involved due to the high nucleophilicity of the surrounding water cluster. researchgate.net Instead, the reaction is thought to proceed through a diprotonated intermediate, leading to an aniline dication-like transition state. researchgate.net The presence of the electron-withdrawing chloro group at the para position in this compound is expected to influence the electronic structure of the phenyl ring, thereby affecting the stability of intermediates and the energy barriers of the reaction pathways.

Key findings from DFT studies on the parent N-phenylhydroxylamine rearrangement that can be extrapolated to the 4-chloro derivative include:

Protonation States: The reaction mechanism is highly dependent on the protonation state of the hydroxylamine nitrogen. researchgate.net

Solvent Effects: The surrounding solvent molecules, typically water, play a crucial role in stabilizing intermediates and facilitating proton transfer steps. researchgate.net

Reaction Pathways: Multiple competing pathways are often possible, and DFT calculations can help identify the most energetically favorable route.

A general representation of the energetic profile for a chemical transformation can be visualized, highlighting the roles of reactants, transition states, intermediates, and products.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State 1 | Initial protonation step | Value not available |

| Intermediate 1 | Protonated this compound | Value not available |

| Transition State 2 | Rate-determining step | Value not available |

| Intermediate 2 | Rearrangement intermediate | Value not available |

| Product | Final product (e.g., 4-chloro-aminophenol) | Value not available |

Molecular dynamics (MD) simulations offer a means to study the dynamic evolution of a chemical system over time, providing a more realistic picture of molecular motion and solvent interactions during a reaction. While specific MD simulations for the reactions of this compound were not found in the search results, this technique is a powerful tool for investigating complex reaction mechanisms in condensed phases.

For a reaction like the Bamberger rearrangement, MD simulations could be employed to:

Sample Conformational Space: Explore the different conformations of this compound and its intermediates in solution.

Investigate Solvent Reorganization: Model the dynamic behavior of solvent molecules around the reacting species and their role in the reaction mechanism.

Simulate Reaction Trajectories: In principle, reactive MD simulations could trace the path of the atoms as the reactant transforms into the product, providing a detailed, time-resolved view of the reaction.

The complexity of bond-breaking and bond-forming events in reactive MD simulations often requires the use of quantum mechanics/molecular mechanics (QM/MM) methods, where the chemically active region is treated with a quantum mechanical method, and the surrounding solvent is described by a classical force field.

A key aspect of understanding a chemical reaction's mechanism is the characterization of its transition states and the associated energy barriers. wikipedia.orgbritannica.com The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. wikipedia.orgbritannica.com

Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. researchgate.net For the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations have been used to identify the transition state for the key rearrangement step. researchgate.net This transition state involves the migration of the hydroxyl group from the nitrogen atom to the phenyl ring. researchgate.net

A hypothetical energy profile for a reaction of this compound, illustrating the concepts of transition states and energy barriers, is presented below.

| Step | Description | Activation Energy (ΔG‡) (kcal/mol) |

| Reactant → Transition State 1 | Initial activation | Value not available |

| Intermediate 1 → Transition State 2 | Rate-determining step | Value not available |

| Intermediate 2 → Product | Final transformation | Value not available |

Metabolic Fate and Enzymatic Biotransformation Studies

Formation of 4-Chlorophenylhydroxylamine as a Key Metabolic Intermediate

This compound emerges as a significant intermediate in the metabolic pathways of at least two other chloro-aromatic compounds: 4-chloroaniline (B138754) and 4-chloronitrobenzene. Its formation has been observed in a variety of biological systems, ranging from mammalian hepatic microsomes to microbial cultures.

From 4-Chloroaniline in Biological Systems (e.g., Hepatic Microsomes, Fish Models)

The N-oxidation of 4-chloroaniline is a critical step in its metabolism, leading directly to the formation of this compound. This transformation has been documented in several biological models.

In studies utilizing rabbit liver microsomes, the N-oxidation of 4-chloroaniline has been clearly demonstrated. nih.govresearchgate.net This process is supported by cofactors such as NADPH and can also be sustained by lipid hydroperoxides, highlighting the versatility of the enzymatic systems involved. nih.govresearchgate.net The formation of this compound from 4-chloroaniline has also been quantified in the hepatic microsomal preparations of fish, specifically rainbow trout (Oncorhynchus mykiss) and medaka (Oryzias latipes). nih.govepa.govnih.gov These findings in fish models underscore the conservation of this metabolic pathway across different vertebrate species. nih.govepa.govnih.gov Research on zebrafish (Danio rerio) embryos further supports the biotransformation of 4-chloroaniline. mdpi.com

The process of N-hydroxylation is considered a key activation step, and the resulting this compound is a reactive metabolite. nih.govinchem.org

From 4-Chloronitrobenzene in Microbial Systems (e.g., Yeast)

Microbial systems, particularly yeast, have been shown to metabolize 4-chloronitrobenzene through a reductive pathway where this compound is a key intermediate. nih.govnih.gov In the yeast species Rhodosporidium sp., 4-chloronitrobenzene is reduced sequentially to 4-chloronitrosobenzene (B1211902) and then to this compound. nih.govnih.govchemicalbook.comchemicalbook.com This hydroxylamine (B1172632) is then further metabolized. nih.govnih.gov

Enzymatic Systems Facilitating this compound Formation

The biotransformation of precursor compounds into this compound is not a spontaneous event but is catalyzed by specific enzyme systems.

Role of Cytochrome P-450 Isoenzymes

The cytochrome P-450 (CYP) superfamily of enzymes plays a pivotal role in the N-oxidation of 4-chloroaniline. nih.govresearchgate.net Studies have confirmed that cytochrome P-450 can catalyze the N-oxidation of 4-chloroaniline in the presence of either NADPH and oxygen or organic hydroperoxides. nih.gov While P450 1A2 is known to hydroxylate many arylamines, research on the related compound 4,4'-methylene-bis(2-chloroaniline) (MOCA) suggests that P450 3A4 is the major contributor to its N-oxidation in human liver microsomes, with a minor role for P450 2A6. epa.gov The involvement of cytochrome P-450 has also been implicated in the metabolic activation of chlorophenylhydroxylamines. nih.gov

Involvement of Other Oxygenases and Oxidoreductases

Beyond the well-established role of cytochrome P-450, other enzymatic systems are also involved in the formation and transformation of this compound. In ram seminal-vesicle microsomal preparations, prostaglandin (B15479496) synthase has been shown to co-oxidize 4-chloroaniline to N-(4-chlorophenyl)hydroxylamine, particularly through its hydroperoxidase activity. portlandpress.com

The reduction of chloronitrobenzenes to chloroanilines, a pathway that proceeds through chlorophenylhydroxylamines, is catalyzed by microsomal enzymes including nitroreductases. mdpi.com These enzymes facilitate the reduction of the nitro group, leading to the formation of chloronitrosobenzenes and subsequently chlorophenylhydroxylamines. mdpi.com

The broader classes of oxidoreductases, which include oxygenases and oxidases, are fundamental to these biotransformation reactions. researchgate.netnih.govnih.gov

Subsequent Biotransformation Pathways of this compound

This compound is not an end-product of metabolism but is itself subject to further biotransformation. One significant pathway is its further reduction to 4-chloroaniline, which has been observed in microbial systems like yeast. nih.govnih.govepa.gov

Another important transformation is the Bamberger rearrangement. In the yeast Rhodosporidium sp., the hydroxylamine metabolite can undergo this rearrangement, leading to the formation of other metabolites. nih.govnih.gov

Furthermore, this compound can be oxidized to 4-chloronitrosobenzene. inchem.orgsrce.hr This reversible reaction is part of a redox cycle that can occur within biological systems like erythrocytes. srce.hr

Table 1: Summary of Research Findings on this compound Formation

| Precursor Compound | Biological System | Key Findings | Citations |

|---|---|---|---|

| 4-Chloroaniline | Rabbit Liver Microsomes | N-oxidation to this compound catalyzed by Cytochrome P-450. | nih.gov, researchgate.net |

| 4-Chloroaniline | Fish Hepatic Microsomes (Rainbow Trout, Medaka) | Quantification of N-hydroxylation to this compound. | nih.gov, nih.gov |

| 4-Chloronitrobenzene | Yeast (Rhodosporidium sp.) | Reductive pathway forms this compound as an intermediate. | nih.gov, nih.gov |

| 4-Chloroaniline | Ram Seminal-Vesicle Microsomes | Co-oxidation to N-(4-chlorophenyl)hydroxylamine by prostaglandin synthase. | portlandpress.com |

Formation of Acetylated Metabolites (e.g., 4-Chloroacetanilide)

N-acetylation is a significant metabolic pathway for 4-chloroaniline, a precursor and metabolite of this compound. This process leads to the formation of 4-chloroacetanilide. inchem.org Studies have shown that 4-chloroaniline is metabolized to this compound, which can then be converted to 4-chloroacetanilide. epa.gov In some microbial systems, such as the yeast Rhodosporidium sp., 4-chloroacetanilide is a major final metabolite derived from the metabolism of 4-chloronitrobenzene, a process that involves the intermediate formation of this compound. nih.govasm.org Human hepatocytes have also demonstrated the ability to convert p-chloroaniline into p-chloroacetanilide, confirming that this metabolic step can occur in liver cells. nih.gov This acetylation is considered a detoxification pathway, as the resulting acetanilide (B955) is generally less reactive than the hydroxylamine.

Hydroxylation of the Aromatic Ring and Conjugation Pathways

Hydroxylation of the aromatic ring is another critical step in the metabolism of compounds related to this compound. For its parent compound, 4-chloroaniline, C-hydroxylation typically occurs at the ortho-position to yield 2-amino-5-chlorophenol. inchem.org This hydroxylated metabolite can then undergo conjugation reactions, such as sulfation, to form 2-amino-5-chlorophenyl sulfate, which may be excreted directly or after N-acetylation. inchem.org

In studies with the yeast Rhodosporidium sp., direct hydroxylation of the aromatic ring of this compound was not observed. nih.govasm.org Instead, a Bamberger rearrangement of the hydroxylamine metabolite occurred, leading to the formation of 4-chloro-2-hydroxyacetanilide after a subsequent acetylation step. nih.govasm.orgresearchgate.net This indicates that the hydroxylation can occur via rearrangement rather than direct enzymatic insertion of a hydroxyl group.

Pathways Leading to Azo Compounds

The formation of azo and azoxy compounds is a notable metabolic pathway for this compound, particularly in microbial systems. These condensation products arise from reactions between this compound and its oxidation product, 4-chloronitrosobenzene. epa.gov Specifically, the condensation of 4-chloronitrosobenzene with this compound can lead to the formation of 4,4'-dichloroazoxybenzene (B1593958). Further reactions can produce 4,4'-dichloroazobenzene. epa.govnih.gov Algal and microbial metabolism of 4-chloroaniline has been shown to produce p,p'-dichloroazoxybenzene and p,p'-chloroazobenzene. nih.gov The formation of these dimeric products represents a significant transformation pathway under certain biological conditions.

Table 1: Key Metabolic Transformations of this compound and Related Compounds

| Initial Compound | Metabolic Process | Resulting Metabolite(s) | System Studied |

|---|---|---|---|

| 4-Chloroaniline | N-oxidation | This compound | Erythrocytes inchem.org |

| This compound | Acetylation | 4-Chloroacetanilide | Microbial (Geotrichum candidum) epa.gov |

| 4-Chloroaniline | C-hydroxylation & Conjugation | 2-Amino-5-chlorophenol, 2-Amino-5-chlorophenyl sulfate | General metabolism inchem.org |

| This compound | Bamberger Rearrangement & Acetylation | 4-Chloro-2-hydroxyacetanilide | Yeast (Rhodosporidium sp.) nih.govasm.org |

| This compound | Condensation | 4,4'-Dichloroazoxybenzene, 4,4'-Dichloroazobenzene | Microbial (Geotrichum candidum) epa.gov |

In Vitro Model Systems for Metabolic Research

To investigate the complex metabolic pathways of this compound, researchers utilize a variety of in vitro model systems. These systems allow for the controlled study of specific enzymatic reactions and metabolic routes.

Microsomal Preparations (e.g., Liver Microsomes)

Liver microsomes are a widely used in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net Studies using liver microsomes from various species, including rats and rainbow trout, have been crucial in elucidating the metabolism of 4-chloroaniline and its N-hydroxylated metabolite. nih.govnih.gov

Research with rainbow trout liver microsomes demonstrated the N-hydroxylation of 4-chloroaniline to this compound. nih.gov These studies determined kinetic parameters such as Vmax and Km for this reaction and showed that the activity was dependent on factors like temperature and pH. nih.gov Further investigations using rabbit liver microsomes have shown that cytochrome P-450 catalyzes the N-oxidation of 4-chloroaniline. nih.gov These microsomal systems can be supported by cofactors like NADPH or organic hydroperoxides, which can shift the metabolic profile. For instance, using cumene (B47948) hydroperoxide shifted the primary product from this compound to 1-chloro-4-nitrobenzene. nih.gov The use of inhibitors like SKF-525A and metyrapone (B1676538) has also suggested the involvement of cytochrome P-450 in the metabolic activation of chlorophenylhydroxylamines. nih.gov

Cell Culture Models and Enzymatic Assays

Cell culture models, especially primary human hepatocytes, provide a more integrated system for metabolic studies, reflecting a broader range of cellular processes than microsomal preparations. nih.gov Incubating p-chloroaniline with primary human hepatocytes confirmed the formation of p-chloroacetanilide, demonstrating that liver cells are capable of this metabolic conversion. nih.gov This finding is significant as it validates that acetylation can occur directly within the primary site of drug metabolism.

Enzymatic assays using purified or partially purified enzymes are also employed to understand specific biotransformations. For example, enzymes like peroxidase and aniline (B41778) oxidase from the fungus Geotrichum candidum have been implicated in the metabolism of 4-chloroaniline and its derivatives. epa.gov Cell culture systems, such as those using Chinese Hamster Ovary (CHO) cells, are also valuable for studying general metabolic pathways like glycolysis and the TCA cycle, which provide the energy and cofactors necessary for biotransformation reactions. nih.govfrontiersin.org

Microbial Bioreactors for Transformation Studies

Microbial systems, including bacteria, yeasts, and fungi, are powerful tools for studying the biotransformation of xenobiotics like this compound. epa.govinflibnet.ac.in These microorganisms possess diverse enzymatic machinery capable of degrading or modifying complex organic molecules. lib4ri.ch

The yeast Rhodosporidium sp. has been shown to metabolize 4-chloronitrobenzene through a reductive pathway that includes this compound as an intermediate, ultimately forming 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. nih.govasm.org Similarly, the fungus Geotrichum candidum metabolizes 4-chloroaniline to this compound, which is then converted into a variety of products including 4-chloronitrosobenzene, azo compounds, and 4-chloroacetanilide. epa.gov Microbial biotransformations are advantageous due to their cost-effectiveness and ability to perform complex reactions under mild, environmentally friendly conditions. inflibnet.ac.in

Table 2: In Vitro Systems for Studying this compound Metabolism

| In Vitro System | Key Enzymes/Cells | Typical Application | Key Findings |

|---|---|---|---|

| Liver Microsomes | Cytochrome P450, Flavin-containing monooxygenases | Studying phase I oxidative metabolism | N-oxidation of 4-chloroaniline to this compound. nih.govnih.gov |

| Cell Cultures | Primary Hepatocytes, CHO cells | Integrated metabolism and detoxification pathways | Formation of 4-chloroacetanilide in human liver cells. nih.gov |

| Microbial Bioreactors | Bacteria (e.g., Pseudomonas), Yeast (e.g., Rhodosporidium), Fungi (e.g., Geotrichum) | Degradation and transformation pathways | Formation of acetylated, hydroxylated, and azo/azoxy metabolites. epa.govnih.govasm.org |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the characterization of 4-Chlorophenylhydroxylamine, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In one study, the ¹H NMR spectrum of this compound in deuterated methanol (B129727) (MeOD) showed multiplets in the aromatic region at δ 6.91-6.96 ppm (2H) and δ 7.16-7.21 ppm (2H). rsc.org The ¹³C NMR spectrum in the same solvent exhibited signals at δ 115.9 (2C), 126.14, 129.06 (2C), and 150.75. rsc.org These shifts are characteristic of the substituted benzene (B151609) ring and the hydroxylamine (B1172632) group, confirming the compound's structural integrity. The use of two-dimensional (2D) NMR techniques, though not explicitly detailed in the provided sources for this specific compound, is a standard practice for resolving complex structural ambiguities by showing correlations between different nuclei.

¹H and ¹³C NMR Spectroscopic Data for this compound in MeOD. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Number of Carbons |

|---|---|---|

| ¹H | 6.91-6.96 | m, 2H |

| ¹H | 7.16-7.21 | m, 2H |

| ¹³C | 115.9 | 2C |

| ¹³C | 126.14 | 1C |

| ¹³C | 129.06 | 2C |

| ¹³C | 150.75 | 1C |

Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pubedinst.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-N, and C-Cl bonds, as well as the aromatic C-H and C=C stretching vibrations. While specific frequency data for this compound was not available in the provided search results, the technique is routinely used in its synthesis and characterization to confirm the presence of these key functional groups. researchgate.netuobaghdad.edu.iq

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.frjpmsonline.com

For this compound, Electrospray Ionization Mass Spectrometry (ESIMS) data revealed a calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 144.5783, with an observed value of 144.5757. rsc.org Another source lists the molecular weight as 143.57 g/mol . nih.gov GC-MS analysis from the NIST database shows a top peak at m/z 126 and a second highest peak at m/z 143, corresponding to fragmentation patterns of the molecule. nih.gov This data is crucial for confirming the molecular formula (C₆H₆ClNO) and providing evidence of the compound's structure through its fragmentation. nih.gov

Mass Spectrometry Data for this compound.

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| ESIMS | Calculated m/z [M+H]⁺ | 144.5783 | rsc.org |

| ESIMS | Observed m/z [M+H]⁺ | 144.5757 | rsc.org |

| GC-MS (NIST) | Top Peak m/z | 126 | nih.gov |

| GC-MS (NIST) | 2nd Highest Peak m/z | 143 | nih.gov |

| PubChem | Molecular Weight | 143.57 g/mol | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. msu.edu The UV-Vis spectrum provides information about the conjugation and electronic structure of the molecule. Research has utilized UV-Vis spectroscopy to monitor the formation of N-arylhydroxylamines, including this compound. scribd.com While a specific λmax for this compound was not detailed in the provided results, the technique is noted in studies involving its metabolic products and in the analysis of related compounds. asm.orgwitpress.com

Chromatographic Methods for Separation, Detection, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, as well as for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical method for the separation, identification, and quantification of this compound. pjoes.com Studies have demonstrated the use of HPLC to quantify the N-hydroxylation of 4-chloroaniline (B138754) to this compound in microsomal preparations. nih.gov The method allows for the resolution of the metabolite from other compounds without the need for derivatization. nih.gov Furthermore, HPLC analysis has been crucial in studying the metabolism of this compound, for instance, its reduction to 4-chloroaniline, and how this process is affected by other substances. nih.gov The development of sensitive HPLC methods is also vital for detecting it as a potential impurity in pharmaceutical substances. humanjournals.com

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information for its identification. The compound is identified based on its mass spectrum, which serves as a molecular fingerprint.

Detailed research findings from GC-MS analysis of this compound are available through spectral libraries. nih.gov The data provides specific mass-to-charge ratios (m/z) for the fragments of the molecule, allowing for its unambiguous identification.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 142874 | nih.gov |

| Total Peaks | 100 | nih.gov |

| m/z Top Peak | 126 | nih.gov |

| m/z 2nd Highest | 143 | nih.gov |

For certain analyses, especially when using sensitive detectors like an electron-capture detector, derivatization may be employed. This process involves reacting the analyte with a reagent to form a derivative with improved chromatographic properties or detectability. For instance, a general procedure for related compounds involves extractive derivatization with reagents like pentafluorobenzoyl chloride. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used to separate components of a mixture, assess compound purity, and monitor the progress of a chemical reaction. nih.govumich.edu The principle relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system). umich.edu

In research, TLC is effectively used to track reactions involving this compound. For example, it has been used to monitor the disappearance of the compound during a convergent synthesis of pyrroles, confirming its consumption in the reaction. core.ac.uk It has also been used as an analytical tool in metabolism studies, such as in the analysis of extracts containing this compound as a metabolite of 4-chloronitrobenzene. asm.org

Table 2: Principles of Thin-Layer Chromatography

| Step | Description |

|---|---|

| Spotting | The sample, dissolved in a volatile solvent, is applied as a small spot onto the baseline of the TLC plate. umich.edu |

| Development | The plate is placed in a sealed chamber containing a solvent system (mobile phase). The solvent moves up the plate via capillary action, carrying the sample components with it. umich.edu |

| Separation | Separation occurs as different components travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. umich.edu |

| Visualization | After development, the separated spots are visualized, often using UV light if the compounds are UV-active. nih.gov |

Applications in Spectrophotometric Assays and Quantitative Analysis

Beyond its direct analysis, this compound serves as a critical starting material for the synthesis of complex organic reagents used in spectrophotometric assays. orientjchem.orgorientjchem.orgcbijournal.com Spectrophotometry is a quantitative measurement technique that determines the concentration of a substance by measuring the amount of light it absorbs at a specific wavelength. unm.edu While this compound itself is not the final analytical reagent, its chemical structure is foundational to creating molecules with specific chelating properties for quantitative analysis. orientjchem.org

Formation of Metal Complexes for Analytical Determination

A significant application of this compound is its use as a precursor in the synthesis of hydroxytriazenes. orientjchem.orgcbijournal.com These hydroxytriazenes are potent chelating agents, meaning they can form stable, colored complexes with metal ions. orientjchem.org This property is exploited for the spectrophotometric determination of metals like iron (Fe(III)). orientjchem.orgcbijournal.com

The synthesis involves a multi-step process:

Preparation of this compound : It is typically synthesized via the chemical reduction of 4-chloronitrobenzene. orientjchem.orgcbijournal.com

Diazotization : A primary aromatic amine, such as sulphanilamide, is treated with a nitrite (B80452) source to form a diazonium salt. orientjchem.orgorientjchem.org

Coupling : The prepared this compound is then coupled with the diazonium salt under controlled temperature and pH to form the final hydroxytriazene ligand (e.g., 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene, HCNT). orientjchem.orgorientjchem.orgorientjchem.org

This newly synthesized ligand readily reacts with Fe(III) ions in solution to form a stable, colored complex, such as [Fe(HCNT)₂(H₂O)₂]. orientjchem.org The intensity of the color of this complex is directly proportional to the concentration of the iron, which allows for its quantitative determination using a spectrophotometer at the complex's maximum absorbance wavelength (λmax), reported as 402 nm. orientjchem.org

Methodologies for Concentration Determination (e.g., Job's Method, Mole Ratio Method)

To ensure the reliability of a spectrophotometric assay based on complex formation, it is essential to determine the stoichiometry of the metal-ligand complex, i.e., the molar ratio in which the metal and the ligand combine. Two classical methods are widely used for this purpose: Job's method of continuous variation and the mole ratio method. orientjchem.orgcbijournal.com

Job's Method: This method involves preparing a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration of both components remains constant. pesrsncollege.edu.in The absorbance of each solution is measured at the wavelength of maximum absorbance for the complex. A plot of absorbance versus the mole fraction of the ligand reveals a maximum at the mole fraction corresponding to the stoichiometry of the complex. pesrsncollege.edu.in For the Fe(III)-HCNT complex derived from this compound, this method confirmed a 1:2 metal-to-ligand ratio. orientjchem.orgorientjchem.org

Mole Ratio Method: In this approach, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. orientjchem.org The absorbance of the resulting solutions is plotted against the molar ratio of ligand to metal. The plot typically shows two intersecting straight lines, and the point of intersection indicates the stoichiometry of the complex. d-nb.info This method also confirmed the 1:2 [Fe:HCNT] composition. orientjchem.orgorientjchem.org

Table 3: Comparison of Stoichiometric Methods

| Method | Principle | Variable Component(s) | Constant Component(s) | Result Interpretation |

|---|---|---|---|---|

| Job's Method | Continuous variation of mole fractions of both reactants. pesrsncollege.edu.in | Mole fractions of metal and ligand. | Total molar concentration of (metal + ligand). orientjchem.org | The maximum of the absorbance vs. mole fraction plot indicates the stoichiometry. pesrsncollege.edu.in |

| Mole Ratio Method | Variation of ligand concentration for a fixed metal concentration. orientjchem.org | Ligand concentration. | Metal concentration. orientjchem.org | The intersection point of the linear portions of the absorbance vs. mole ratio plot indicates the stoichiometry. d-nb.info |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The synthesis of arylhydroxylamines, including 4-chlorophenylhydroxylamine, is undergoing a green revolution, shifting away from conventional methods that often rely on stoichiometric reductants and harsh conditions. acs.org Future research is focused on developing environmentally benign and efficient synthetic routes. Key principles of green chemistry, such as atom economy, the use of renewable resources, and catalysis, are central to this effort. acs.orgmdpi.com

Promising green methodologies include:

Biocatalysis : The use of microorganisms like baker's yeast or isolated enzymes offers a highly selective and mild route for the reduction of the parent nitroaromatic compounds. dokumen.pub This approach operates in aqueous media under ambient conditions, significantly reducing waste and energy consumption.

Catalytic Transfer Hydrogenation : This method utilizes catalysts, such as rhodium on carbon, with hydrogen donors like hydrazine. nih.gov It provides an efficient alternative to direct hydrogenation, which can sometimes be difficult to control and may lead to over-reduction to the corresponding aniline (B41778).

Alternative Energy Sources : Technologies like microwave-assisted synthesis and sonochemistry are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. mdpi.comresearchgate.net The use of concentrated solar radiation as a renewable energy source is also a novel approach being investigated for related syntheses. nih.gov

Continuous Flow Chemistry : Flow reactors offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to improved selectivity and safety. nih.gov Continuous flow processes for the hydrogenation of nitroarenes are being developed to produce N-arylhydroxylamines with high efficiency and selectivity, often employing unique additives to modulate catalyst activity. nih.gov